Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride
CAS No.: 94138-97-3
Cat. No.: VC17146690
Molecular Formula: C27H58ClNO4
Molecular Weight: 496.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94138-97-3 |
|---|---|
| Molecular Formula | C27H58ClNO4 |
| Molecular Weight | 496.2 g/mol |
| IUPAC Name | bis[2-(2-hydroxyethoxy)ethyl]-methyl-octadecylazanium;chloride |
| Standard InChI | InChI=1S/C27H58NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(2,20-24-31-26-22-29)21-25-32-27-23-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | XNQVDZMFICXFEO-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC[N+](C)(CCOCCO)CCOCCO.[Cl-] |
Introduction
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis involves quaternization of a tertiary amine precursor with 1-chlorooctadecane in the presence of 2-(2-hydroxyethoxy)ethanol. Key steps include:
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Alkylation: Reaction of methylbis(2-hydroxyethyl)amine with 1-chlorooctadecane in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours.
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Ethoxylation: Addition of ethylene oxide to introduce hydroxyethoxy groups, conducted under pressurized conditions (2–3 bar) with alkaline catalysts.
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Purification: Dialysis or column chromatography to remove unreacted reagents, achieving >90% purity.
Table 1: Optimal Reaction Conditions for Synthesis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher rates, risk of decomposition |
| Solvent | Dimethylformamide | Enhances reactant solubility |
| Reaction Time | 12–24 hours | Maximizes conversion |
| Catalyst | NaOH/KOH | Accelerates ethoxylation |
Scalability and Industrial Production
Industrial-scale manufacturing employs continuous-flow reactors to maintain precise temperature and mixing control. Challenges include managing exothermic reactions during ethoxylation and minimizing byproducts like bis-quaternary ammonium species. Recent advances in microreactor technology have improved yield consistency and reduced energy consumption.
Physicochemical Properties
Solubility and Stability
The compound is highly soluble in water (>100 g/L at 25°C) due to its ionic and ethoxylated groups. It remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline environments (pH > 8), releasing octadecyl alcohol and ethoxylated amines. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, making it suitable for high-temperature applications.
Spectroscopic Characterization
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FT-IR: Peaks at 3400 cm (O-H stretch), 2850–2950 cm (C-H aliphatic), and 1480 cm (C-N stretch).
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H NMR: Signals at δ 3.6–3.8 ppm (m, -OCHCHO-), δ 1.2–1.4 ppm (m, CH), and δ 3.2 ppm (s, N-CH).
Biological Activity and Antimicrobial Mechanisms
Efficacy Against Pathogens
Bis(2-(2-hydroxyethoxy)ethyl)methyloctadecylammonium chloride demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of:
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10 µg/mL for Staphylococcus aureus
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25 µg/mL for Escherichia coli
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50 µg/mL for Candida albicans
Its cationic charge disrupts microbial cell membranes via electrostatic interactions with anionic phospholipids, causing leakage of cytoplasmic contents.
Synergistic Formulations
Combining the compound with ethanol or benzalkonium chloride enhances biocidal efficacy. For example, a 1:1 mixture with ethanol reduces MICs by 50% against Gram-negative bacteria.
| Substrate | Environment | Inhibition Efficiency (%) |
|---|---|---|
| Mild steel | 1M HCl | 78 |
| Aluminum | 0.5M H2SO4 | 65 |
Surfactant in Formulations
The compound serves as a key ingredient in:
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Detergents: Enhances soil removal through micellar solubilization.
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Emulsion stabilizers: Prevents coalescence in oil-water systems.
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Pharmaceuticals: Improves drug solubility in topical creams.
Comparison with Structural Analogs
Bis(2-(2-hydroxyethoxy)ethyl)methyl(octadecyl)ammonium Methyl Sulphate
This analog (CAS No. 94138-99-5) replaces chloride with methyl sulphate (), increasing molar mass to 571.9 g/mol . While similar in surfactant properties, the methyl sulphate variant exhibits lower water solubility (40 g/L at 25°C) but superior thermal stability (decomposition at 250°C) .
Recent Advances and Future Directions
Recent studies (2024–2025) explore its use in:
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Nanoparticle synthesis: As a capping agent for gold nanoparticles.
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Antiviral coatings: Inactivating enveloped viruses like SARS-CoV-2 on surfaces.
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Green chemistry: Biodegradation pathways using Pseudomonas spp.
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